molecular formula C₁₀H₁₈O₆ B024739 4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 40269-01-0

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No. B024739
CAS RN: 40269-01-0
M. Wt: 234.25 g/mol
InChI Key: NZEWRADQNQAPED-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of organic molecules known for their complex structures and diverse chemical and physical properties. These compounds are often synthesized through intricate chemical reactions, leveraging the reactivity of specific functional groups to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of related compounds involves reactions such as nucleophilic substitution, where in situ generated organometallic species react with organic halides to form the desired products. For instance, Singh et al. (2001) described the synthesis of related tetrahydro-2H-pyran derivatives through reactions involving organometallic species and organic halides (Singh et al., 2001).

Molecular Structure Analysis

Molecular and crystal structure analyses, often conducted through X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule, revealing aspects such as bond lengths, angles, and overall molecular conformation. For example, Ganapathy et al. (2015) determined the crystal structure of a similar compound, highlighting the coplanar arrangement of various rings within the molecule (Ganapathy et al., 2015).

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

Conversion of Plant Biomass to Furan Derivatives Research highlights the potential of plant biomass compounds, such as hexose carbohydrates and lignocellulose, for the production of furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are important platform chemicals that could serve as alternative feedstocks for the chemical industry, replacing non-renewable hydrocarbon sources. The review discusses advances in the synthesis of HMF from plant feedstocks and its prospects in producing monomers, polymers, and various other chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Properties and Applications

The Antioxidant Ethoxyquin and Its Analogues This review details research on ethoxyquin (EQ), an antioxidant used to protect polyunsaturated fatty acids in fish meal from oxidation, indicating its significance in preserving food quality. It explores the synthesis of EQ analogues and their antioxidant efficacy, revealing the potential of such compounds in various applications, including their role in preventing spontaneous combustion in fish meals (de Koning, 2002).

Applications in Organic Synthesis

5-Hydroxymethylfurfural (HMF) in Organic Synthesis The review discusses 5-HMF as a biomass-derived platform chemical utilized in the synthesis of various value-added chemicals, materials, and biofuels. It emphasizes the role of 5-HMF in organic synthesis, excluding its conversion to simple molecules, showcasing its versatility as a building block for creating fine chemicals and highlighting recent developments in this area (Fan, Verrier, Queneau, & Popowycz, 2019).

properties

IUPAC Name

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)15-7-5(4-11)14-9(13-3)6(12)8(7)16-10/h5-9,11-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEWRADQNQAPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960664
Record name Methyl 3,4-O-(1-methylethylidene)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

CAS RN

40269-01-0
Record name NSC170242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4-O-(1-methylethylidene)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 2
Reactant of Route 2
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 3
Reactant of Route 3
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 4
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 5
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Reactant of Route 6
4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

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